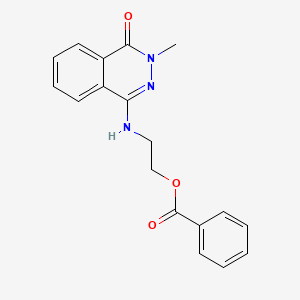![molecular formula C17H13I4NO6 B14463814 O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine CAS No. 70438-78-7](/img/structure/B14463814.png)
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a carboxymethoxy group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of L-tyrosine. The process includes:
Iodination: L-tyrosine is treated with iodine and an oxidizing agent to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Carboxymethoxylation: The iodinated tyrosine is then reacted with a carboxymethoxy reagent under controlled conditions to attach the carboxymethoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output.
化学反応の分析
Types of Reactions
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute iodine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce less iodinated tyrosine analogs.
科学的研究の応用
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism by which O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The carboxymethoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-(Carboxymethoxy)-2-naphthoic acid
- 1,3,5-Tris(carboxymethoxy)benzene acid
- 4-(Carboxymethoxy)isophthalic acid
Uniqueness
What sets O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine apart from similar compounds is its specific arrangement of iodine atoms and the carboxymethoxy group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research focused on iodine chemistry and its biological implications.
特性
CAS番号 |
70438-78-7 |
|---|---|
分子式 |
C17H13I4NO6 |
分子量 |
834.91 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[4-(carboxymethoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13I4NO6/c18-9-1-7(3-13(22)17(25)26)2-10(19)16(9)28-8-4-11(20)15(12(21)5-8)27-6-14(23)24/h1-2,4-5,13H,3,6,22H2,(H,23,24)(H,25,26)/t13-/m0/s1 |
InChIキー |
JPRSFSJXELNAAJ-ZDUSSCGKSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
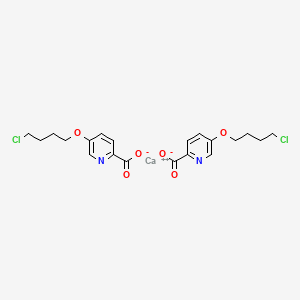
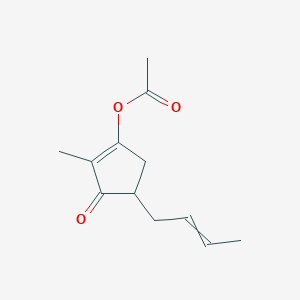
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
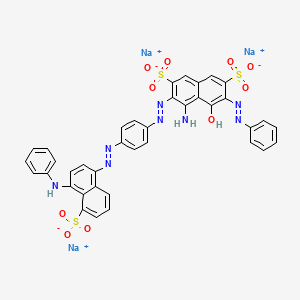
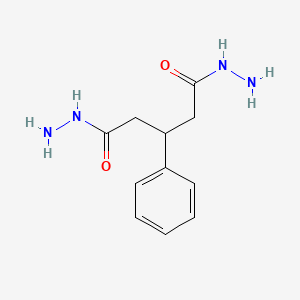
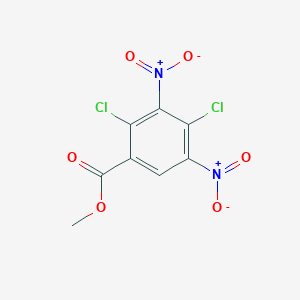

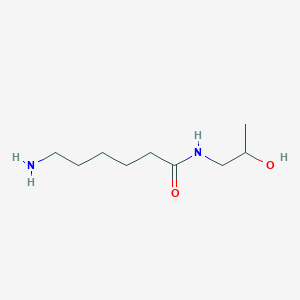
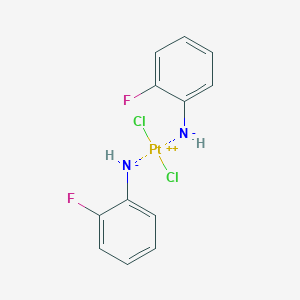
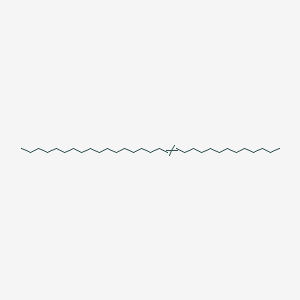
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

